4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-3-4-8(12)9-5(6)1-2-7(9)11/h3-4,10,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUVEGAYQHCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80793286 | |
| Record name | 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80793286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65698-22-8 | |
| Record name | 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80793286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 4,7 Dihydroxy 2,3 Dihydro 1h Inden 1 One
Reactions Involving the Ketone Functionality
The ketone group is a major site of reactivity, participating in reduction, nucleophilic addition, enolization, and condensation reactions.
The carbonyl group of 1-indanones can be readily reduced to the corresponding secondary alcohol, yielding 1-indanol (B147123) derivatives. This transformation is a fundamental reaction in organic synthesis. For instance, the reduction of the carbonyl group in the related compound 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one forms an alcohol . Similarly, the dehydration of 4,7-dimethoxy-1-indanol to an indene (B144670) implies the prior formation of the alcohol from the corresponding ketone .
A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereochemical outcome of the reaction.
Table 1: Examples of Reducing Agents for Ketone Reduction
| Reducing Agent | Product | Comments |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-ol | A common, mild reducing agent for ketones. |
| Lithium aluminum hydride (LiAlH₄) | 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-ol | A powerful reducing agent, used when milder agents fail. |
The electrophilic carbon atom of the ketone's carbonyl group is susceptible to attack by nucleophiles. libretexts.orgyoutube.com This reaction proceeds through a base-promoted or acid-catalyzed mechanism, resulting in the addition of the nucleophile to the carbonyl carbon and the formation of an alcohol after protonation. libretexts.orgyoutube.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process youtube.com.
Common nucleophilic addition reactions include the formation of cyanohydrins and hemiacetals libretexts.org. While specific examples for 4,7-dihydroxy-1-indanone are not prevalent in the reviewed literature, the general reactivity of ketones suggests its capability to undergo such transformations. For instance, the addition of hydrogen cyanide (HCN) across the carbonyl double bond would yield a cyanohydrin.
The presence of α-hydrogens at the C-2 position allows 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one to undergo enolization to form an enol or, in the presence of a base, a more reactive enolate. This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. The formation of the enolate is a critical step in various annulation and functionalization reactions of the 1-indanone (B140024) core nih.govrsc.org.
The enolate can then react with various electrophiles. For example, functionalization at the C-2 position of the related 4,7-dimethoxy-1-indanone (B110822) can be achieved by treatment with ethyl nitrite (B80452) to introduce an isonitroso group . This reaction proceeds through the enolate intermediate.
The enolate derived from this compound can participate in condensation reactions with other carbonyl compounds, such as aldehydes and ketones. A notable example is the aldol-type condensation, which is a powerful method for forming new carbon-carbon bonds. A one-pot Heck-aldol annulation reaction has been reported for the synthesis of indanone ketals, highlighting the utility of aldol-type reactions in building the indanone framework liv.ac.uk. Indanones can also undergo self-condensation reactions nih.gov.
In a related example, the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) leads to the formation of an isoflavone, demonstrating a cyclization-condensation pathway researchgate.net.
Reactions Involving the Phenolic Hydroxyl Functionalities
The two hydroxyl groups attached to the aromatic ring are phenolic in nature, making them acidic and nucleophilic. These groups can readily undergo reactions such as etherification and esterification.
The phenolic hydroxyl groups can be converted into ethers or esters through reactions with appropriate electrophiles. Etherification, typically achieved by alkylation with alkyl halides or sulfates in the presence of a base, is a common modification. For example, in the synthesis of related indanone precursors, the alkylation of a 7-hydroxy-1-indanone (B1662038) with 1-bromo-4-pentene was performed to yield the corresponding ether acs.org.
Esterification can be accomplished using acyl chlorides or anhydrides. These reactions are often employed to install protecting groups on the hydroxyl functionalities during a multi-step synthesis, which can be later removed to regenerate the phenol (B47542) acs.org.
Table 2: Common Reagents for Etherification and Esterification
| Reaction | Reagent | Product Type |
|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Methoxy Ether |
| Etherification | Dialkyl Sulfate (e.g., (CH₃)₂SO₄) + Base | Methoxy Ether |
| Esterification | Acyl Chloride (e.g., CH₃COCl) + Base | Acetate (B1210297) Ester |
Oxidation Reactions of Aromatic Diols
The 4,7-dihydroxy arrangement on the benzene (B151609) ring of the indanone scaffold is a catechol-type system. Aromatic diols, particularly catechols, are susceptible to oxidation. nih.govwikipedia.org The oxidation of these systems can lead to the formation of highly reactive ortho-quinones. nih.gov This transformation is a key step in various chemical and biological processes.
The oxidation of vicinal diols, in general, can be achieved using various reagents. wikipedia.org For aromatic diols, this process can sometimes lead to C-C bond cleavage, especially with stronger oxidants or under harsh conditions. nih.gov However, milder conditions can selectively yield the corresponding dicarbonyl compound. wikipedia.orgstanford.edu For instance, phenyliodine(III) diacetate (PIDA) can mediate the oxidation of catechol derivatives to an ortho-benzoquinone intermediate, which can then be trapped by nucleophiles. nih.gov Similarly, catalytic systems involving transition metals like manganese or ruthenium with a stoichiometric oxidant (e.g., H₂O₂) are effective for the mono-oxidation of vicinal diols to α-hydroxy ketones. nih.gov In the case of this compound, oxidation would be expected to primarily affect the dihydroxy-substituted aromatic ring, potentially forming the corresponding indanone-4,7-dione. This reactivity is analogous to the oxidation of the hydroxyl group in 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one to a ketone.
Oxidative cleavage of the bond between the two hydroxyl-bearing carbons is another potential pathway for catechols, which can be initiated by reagents like ozone or hydroxyl radicals, leading to the formation of polyfunctional carboxylic acids. acs.orgmasterorganicchemistry.com
Chelation and Coordination Chemistry of Dihydroxylated Systems
The vicinal dihydroxy groups of the catechol moiety in this compound serve as an excellent bidentate ligand for a wide variety of metal ions. Catechol and its derivatives are well-known for forming stable complexes with numerous metals, including iron, copper, aluminum, and zinc. nih.govacs.orgias.ac.innih.gov The coordination typically involves the deprotonation of the hydroxyl groups to form a catecholate dianion that binds to the metal center through the two oxygen atoms. ias.ac.inresearchgate.net
The interaction with iron(III) is particularly significant, as many biomimetic studies focus on mimicking catechol dioxygenase enzymes, which feature an iron center. nih.gov These studies show a strong correlation between the iron oxidation state and the reaction mechanism, with the reactivity of the complex being influenced by the electronic properties of the catechol and other ligands. nih.gov The formation of Fe(III)-catecholate complexes is often characterized by ligand-to-metal charge transfer (LMCT) bands in their electronic spectra. nih.govresearchgate.net
Complexes with other metal ions are also well-documented. For example, copper(II) can form ternary complexes with catechol derivatives and other ligands. ias.ac.in The stability of these complexes is influenced by the nature of substituents on the catechol ring. ias.ac.in Group 4 and 5 metals like Titanium(IV), Niobium(V), and Tantalum(V) also form stable chelation complexes with catechol. researchgate.net Given this extensive chemistry, this compound is expected to readily form coordination complexes, a property that could be exploited in materials science and catalysis.
Electrophilic Aromatic Substitution Reactions on the Dihydroxy-Substituted Benzene Ring
The benzene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating hydroxyl groups. ncert.nic.in In phenols and benzenediols, the -OH groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. ncert.nic.inmsu.edulibretexts.org
For the 4,7-dihydroxyindanone structure, the available positions for substitution on the aromatic ring are C5 and C6. Both hydroxyl groups will direct incoming electrophiles to these positions. The C5 position is ortho to the C4-OH group and meta to the C7-OH group. Conversely, the C6 position is ortho to the C7-OH group and meta to the C4-OH group. Therefore, electrophilic attack is highly favored at the C5 and C6 positions.
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific regioselectivity between the C5 and C6 positions would depend on the specific electrophile and reaction conditions, though a mixture of products is possible. The high reactivity of the catechol ring can sometimes lead to challenges, such as over-substitution or oxidation under the acidic conditions often required for EAS. masterorganicchemistry.com For example, studies on other catechol derivatives have shown that substituents can significantly influence the charge distribution and reactivity of the aromatic ring. researchgate.net Oxidative functionalization of catechol derivatives substituted with electron-withdrawing groups has been shown to occur regioselectively. nih.gov In some cases, the catechol itself can act as an electrophile after being oxidized to an ortho-quinone, undergoing a formal nucleophilic aromatic substitution. acs.org
Other Relevant Reaction Pathways
Cycloaddition Reactions (e.g., intramolecular photocycloaddition)
The indanone scaffold, particularly the enone functionality within the five-membered ring when a double bond is present, is known to participate in cycloaddition reactions. wikipedia.org For saturated indanones like the title compound, photochemical reactions are particularly relevant. Research has shown that 7-alkenyloxy-substituted 1-indanones undergo intramolecular ortho photocycloaddition upon UV irradiation. nih.govresearchgate.netacs.org This reaction is a powerful method for constructing complex polycyclic systems. nih.gov
The mechanism of this photocycloaddition is often a multi-photon cascade. nih.govacs.org It begins with the photoexcitation of the aromatic ketone, followed by an intramolecular [2+2] cycloaddition between the excited aromatic ring and the tethered alkene. nih.govresearchgate.netnih.gov This forms a highly strained tetracyclic intermediate which can then undergo subsequent thermal and photochemical rearrangements to yield more stable polycyclic products. nih.govacs.org While the title compound itself does not have an alkenyloxy side chain, this reactivity highlights the potential for the indanone core to participate in photochemical cycloadditions if appropriately functionalized.
Other types of cycloadditions have been reported for indenone derivatives. For example, 2-benzylidene-indenones can undergo regioselective [3+2] cycloaddition reactions with olefins. researchgate.net Additionally, various substituted indanone derivatives can be synthesized via formal [4+1] cycloaddition reactions. organic-chemistry.org These reactions underscore the versatility of the indanone skeleton in constructing fused-ring systems. wikipedia.orglibretexts.org
Functional Group Interconversions and Advanced Transformations
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk The structure of this compound offers several sites for such transformations.
Reactions of the Hydroxyl Groups:
Etherification: The two phenolic hydroxyl groups can be converted into ethers. For example, the related compound 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one has been synthesized, implying that methylation of the hydroxyl groups is a feasible transformation. chemscene.com
Esterification: The hydroxyl groups can react with acylating agents to form esters.
Reactions of the Ketone:
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 4,7-dihydroxy-2,3-dihydro-1H-inden-1-ol.
Reductive Amination: The ketone can be converted into an amine through reductive amination. chemrxiv.org
Advanced Transformations: The synthesis of derivatives often involves multi-step sequences. For instance, the synthesis of 4-aminoindanone derivatives from 4-nitroindanone involves the reduction of the nitro group to an amine, which is a key FGI. chemrxiv.org This amine can then be further functionalized, for example, by acylation to form amides or by alkylation. chemrxiv.org These examples from related structures demonstrate that the functional groups on the indanone scaffold can be readily manipulated to create a diverse range of derivatives. vanderbilt.eduorganic-chemistry.org
Reaction Mechanism Elucidation
The mechanisms for the reactions involving the 4,7-dihydroxyindanone core are based on well-established principles for its constituent functional groups.
Photocycloaddition: The mechanism for the intramolecular ortho photocycloaddition of 7-alkenyloxy-1-indanones has been studied in detail. nih.govresearchgate.netacs.org The reaction proceeds from the excited triplet state of the enone. wikipedia.org It is proposed to initiate with the formation of a 1,4-diradical intermediate, leading to the cyclobutane (B1203170) ring. researchgate.net In the case of the aromatic ketone, a three-photon cascade has been described, involving an initial ortho photocycloaddition, a thermal ring-opening, a second photochemical [4π] cyclization, and a final di-π-methane rearrangement. nih.govacs.org
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a positively charged benzenonium intermediate (also known as an arenium ion or sigma complex). msu.edu The aromatic ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step. A subsequent fast step involves the loss of a proton from the intermediate to restore the aromaticity of the ring. msu.edu
Diol Oxidation: The mechanism of catechol oxidation can vary. PIDA-mediated oxidation is believed to proceed through an ortho-benzoquinone intermediate. nih.gov Metal-catalyzed oxidations, for instance with manganese, may involve the formation of a reactive intermediate between the metal catalyst and the oxidant (e.g., H₂O₂), which then reacts with the diol. nih.gov The oxidation of diols by reagents like dichromate involves the formation of a chromate (B82759) ester intermediate, which then breaks down in the rate-determining step. researchgate.net
The following table summarizes the key reactive sites and their expected transformations.
| Reactive Site | Reaction Type | Expected Product(s) |
| Aromatic Diol | Oxidation | Indanone-4,7-dione |
| Aromatic Diol | Chelation | Metal-catecholate complexes |
| Aromatic Ring | Electrophilic Aromatic Substitution | 5- and/or 6-substituted derivatives |
| Aromatic Ketone | Intramolecular Photocycloaddition (with appropriate tether) | Polycyclic fused systems |
| Carbonyl Group | Reduction | 4,7-dihydroxy-2,3-dihydro-1H-inden-1-ol |
| Hydroxyl Groups | Etherification | 4,7-dialkoxy-2,3-dihydro-1H-inden-1-one |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4,7 Dihydroxy 2,3 Dihydro 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and stereochemistry of 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one.
The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals for the aliphatic protons of the five-membered ring and the aromatic protons of the benzene (B151609) ring, as well as the protons of the two hydroxyl groups.
The aliphatic region is expected to show two methylene (B1212753) groups. The protons at position C-2, adjacent to the carbonyl group, are anticipated to appear as a triplet at approximately 2.7-2.8 ppm. The protons at C-3, adjacent to the aromatic ring, are expected to resonate as a triplet around 3.0-3.1 ppm. sacredheart.edu This downfield shift relative to the C-2 protons is due to the deshielding effect of the aromatic ring. The coupling of these adjacent methylene groups would result in a triplet-of-triplets pattern for each, with a typical coupling constant (J-value) of approximately 6.0 Hz.
In the aromatic region, two protons are present, appearing as doublets due to coupling with each other. The proton at C-5 is expected to be deshielded by the adjacent C-4 hydroxyl group and the C-1 carbonyl group, while the C-6 proton is influenced by the C-7 hydroxyl group. This would result in two doublets in the range of 6.8 to 7.2 ppm. The phenolic hydroxyl protons at C-4 and C-7 would typically appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, but are generally found in the 5.0-10.0 ppm range.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~2.75 | t | ~6.0 |
| H-3 | ~3.05 | t | ~6.0 |
| H-5 | ~6.90 | d | ~8.5 |
| H-6 | ~7.10 | d | ~8.5 |
| 4-OH | ~9.5 (variable) | s (broad) | - |
| 7-OH | ~9.8 (variable) | s (broad) | - |
Predicted data based on analysis of similar structures and known substituent effects.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. For this compound, nine distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-1) and is typically found in the range of 195-205 ppm. tubitak.gov.tr
The aromatic carbons attached to the hydroxyl groups (C-4 and C-7) are expected to be significantly shielded and appear around 150-155 ppm. The other quaternary aromatic carbons, C-3a and C-7a, would resonate at approximately 130-145 ppm. The protonated aromatic carbons, C-5 and C-6, are expected in the 115-125 ppm region. The aliphatic carbons, C-2 and C-3, would appear furthest upfield, typically between 25 and 40 ppm. sacredheart.edu
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | ~198.0 |
| C-2 (CH₂) | ~36.5 |
| C-3 (CH₂) | ~26.0 |
| C-3a | ~132.0 |
| C-4 | ~152.0 |
| C-5 | ~118.0 |
| C-6 | ~120.0 |
| C-7 | ~154.0 |
| C-7a | ~140.0 |
Predicted data based on analysis of similar structures and known substituent effects.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be observed between the signals of the C-2 and C-3 methylene protons, confirming their adjacency. A cross-peak between the aromatic protons at C-5 and C-6 would also be present, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons. Cross-peaks would be expected between the proton signal at ~2.75 ppm and the carbon signal at ~36.5 ppm (C-2), the proton at ~3.05 ppm and the carbon at ~26.0 ppm (C-3), and the aromatic protons with their respective carbon atoms (H-5 with C-5, and H-6 with C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity around quaternary carbons. Key HMBC correlations would include:
The C-2 protons showing correlations to the C-1 carbonyl carbon and C-3a.
The C-3 protons showing correlations to C-4 and C-7a.
The aromatic proton H-5 showing correlations to C-3a, C-4, and C-7.
The aromatic proton H-6 showing correlations to C-4, C-7, and C-7a. These correlations would definitively establish the indenone framework and the positions of the hydroxyl substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure. For a planar molecule like this, NOESY can help confirm through-space proximities, such as between the H-3 protons and the H-4 hydroxyl proton, and between the H-6 proton and the H-7 hydroxyl proton.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by absorptions from the carbonyl and hydroxyl groups. A strong, sharp absorption band for the conjugated ketone (C=O) stretch is expected around 1680-1700 cm⁻¹. The presence of the two hydroxyl groups would give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Fingerprint region (below 1600 cm⁻¹) would contain various C-O stretching and O-H bending vibrations for the phenolic groups, as well as aromatic C=C stretching bands. nist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3200-3600 | Strong, Broad | O-H Stretch (phenolic) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| 1680-1700 | Strong, Sharp | C=O Stretch (conjugated ketone) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Medium-Strong | C-O Stretch (phenol) |
| ~1350 | Medium, Broad | O-H Bend (phenol) |
Predicted data based on IR spectra of 1-indanone (B140024) and other dihydroxy-aromatic compounds. nist.gov
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching band is also observable in Raman spectra, typically in the same region as in the IR. Aromatic ring breathing modes are often strong in Raman spectra and would be expected in the 900-1200 cm⁻¹ range. The symmetric stretching of the C=C bonds in the benzene ring usually gives a strong band around 1600 cm⁻¹.
Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal for molecules adsorbed onto a metal surface, which is particularly useful for detecting low concentrations of a substance. nih.gov For this compound, the hydroxyl groups would likely facilitate strong interaction with a silver or gold SERS substrate, leading to a significant signal enhancement. In SERS spectra of similar hydroxy-aromatic compounds, it has been observed that bands related to ring deformations and C-O stretching can be strongly enhanced, providing a detailed vibrational fingerprint and indicating the orientation of the molecule on the metal surface. tandfonline.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. kg.ac.rs For this compound, the molecular formula is C₉H₈O₃.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element:
Carbon (¹²C) = 12.000000 Da
Hydrogen (¹H) = 1.007825 Da
Oxygen (¹⁶O) = 15.994915 Da
The calculated monoisotopic mass for C₉H₈O₃ is 164.04734 Da. HRMS analysis of a pure sample would be expected to yield a measured mass that corresponds closely to this theoretical value, thereby confirming the molecular formula. For instance, in the analysis of related indenone structures, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, HRMS was used to confirm the calculated mass with high precision. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Mass (Da) |
| [M+H]⁺ | C₉H₉O₃⁺ | 165.05462 |
| [M+Na]⁺ | C₉H₈O₃Na⁺ | 187.03656 |
| [M-H]⁻ | C₉H₇O₃⁻ | 163.03997 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. researchgate.net The resulting fragmentation pattern provides valuable information about the molecule's structure. The fragmentation of this compound would likely proceed through pathways characteristic of the indanone core structure.
The parent compound, 1-indanone (2,3-dihydro-1H-inden-1-one), shows characteristic fragmentation patterns in its mass spectrum. nist.govnih.gov Key fragmentation for the 1-indanone molecular ion (m/z 132) typically involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder (rDA) reaction, leading to a fragment at m/z 104, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 76.
For this compound (molecular ion at m/z 164), a plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve:
Initial loss of ethylene (C₂H₄) from the dihydroindenone ring, leading to a dihydroxy-containing fragment.
Subsequent loss of carbon monoxide (CO) from the keto group.
Loss of water (H₂O) from the hydroxyl groups.
Cleavages characteristic of substituted benzene rings.
This stepwise fragmentation helps to confirm the connectivity of the atoms within the molecule. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The spectrum provides insights into the electronic structure and extent of conjugation within a molecule.
The structure of this compound contains two key chromophores: the substituted benzene ring and the α,β-unsaturated ketone system (as part of the enone moiety). These chromophores are responsible for characteristic electronic transitions, primarily π → π* and n → π*. researchgate.net
π → π transitions:* These are high-energy transitions associated with the conjugated π-system of the aromatic ring and the enone. They typically result in strong absorption bands.
n → π transitions:* These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen. They result in weaker absorption bands at longer wavelengths.
The presence of two hydroxyl groups (-OH) on the aromatic ring acts as auxochromes. Auxochromes are substituents that, when attached to a chromophore, modify the wavelength and intensity of absorption. utoronto.ca The lone pairs of electrons on the oxygen atoms of the hydroxyl groups can delocalize into the aromatic π-system, extending the conjugation. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca
Consequently, a bathochromic shift (shift to longer wavelengths) is expected for the main absorption bands of this compound compared to the unsubstituted 1-indanone. msu.edu The parent 1-indanone shows UV absorption maxima in its spectrum, and the addition of the hydroxyl groups would predictably shift these peaks. nist.gov
Table 2: Expected UV-Vis Absorption Data
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250-300 | Aromatic ring and enone system |
| n → π | >300 | Carbonyl group |
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides valuable insights. nih.goviucr.org In this related compound, the dihydroindene moiety is nearly planar, with a slight twist in the five-membered ring. nih.gov A similar planarity would be expected for the core structure of this compound.
A key feature revealed by X-ray crystallography would be the nature of intermolecular interactions in the solid state. The presence of two hydroxyl groups and a carbonyl group makes the molecule capable of acting as both a hydrogen-bond donor and acceptor. It is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, which would significantly influence the crystal packing. Analysis of other hydroxy-indanone derivatives confirms the formation of such hydrogen-bonding networks. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of chemical compounds. sigmaaldrich.com For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks would indicate impurities. nih.gov The method can be validated for linearity, precision, and accuracy to allow for the quantification of impurities. nih.gov
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for the qualitative monitoring of chemical reactions and the preliminary assessment of product purity. Its simplicity, speed, and low cost make it an invaluable tool in the synthesis and analysis of indanone derivatives. organic-chemistry.orgsepscience.com In the context of this compound, TLC is employed to track the progress of its synthesis, identify the presence of starting materials, intermediates, and the final product, and to get a preliminary indication of the purity of the isolated compound.
The principle of TLC separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. figshare.com For indanone derivatives, the stationary phase is typically silica (B1680970) gel (SiO₂), a polar adsorbent, which is coated onto a solid support like a glass or aluminum plate. figshare.comresearchgate.net The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.
The separation is governed by the polarity of the compounds. figshare.com More polar compounds interact more strongly with the polar silica gel stationary phase and thus move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. eijppr.com Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value. eijppr.com The Rf value is a characteristic property of a compound under a specific set of TLC conditions and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. organic-chemistry.org
For this compound, which possesses two polar hydroxyl groups, it is expected to have a relatively low Rf value compared to its non-hydroxylated analog, 1-indanone. The choice of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to optimize the separation of the desired compounds.
Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), as the aromatic ring of the indanone structure allows for UV absorbance. csfarmacie.cz Alternatively, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain is a common choice as it reacts with the oxidizable functional groups present in the molecule, appearing as colored spots on a purple background. csfarmacie.cz
To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For purity verification, a single spot for the purified compound suggests a high degree of purity, although co-eluting impurities might not be detected.
| Parameter | Description | Typical Application for Indanone Derivatives |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F₂₅₄ csfarmacie.cz |
| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Mixtures of hexane and ethyl acetate (e.g., 8:1 to 1:1 v/v) are common. The polarity is adjusted based on the specific derivative. nih.gov |
| Visualization | The method used to see the separated spots. | UV light (254 nm) or staining with potassium permanganate (KMnO₄) solution. csfarmacie.cz |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is used to identify compounds. | The Rf value is dependent on the compound's polarity and the TLC system used. Polar dihydroxy derivatives will have lower Rf values than non-polar indanones. |
Chiral Analytical Methods for Enantiomeric Purity (if applicable to chiral derivatives)
While this compound is an achiral molecule, it can serve as a precursor for the synthesis of various chiral derivatives, particularly those substituted at the C3 position of the indanone ring. organic-chemistry.orgcsfarmacie.cz The biological and pharmacological activities of such chiral molecules are often enantiomer-dependent. nih.gov Therefore, the development of analytical methods to separate and quantify the enantiomers is crucial for both chemical synthesis and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. hplc.eunih.gov
Chiral HPLC separates enantiomers based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. sepscience.comnih.gov This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.
A variety of CSPs are commercially available and are broadly classified based on the type of chiral selector used. For the separation of chiral indanone derivatives and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. hplc.eu These CSPs often consist of cellulose or amylose carbamate (B1207046) derivatives coated or immobilized on a silica support. youtube.com "Pirkle-type" CSPs, which are based on π-acidic or π-basic moieties, are also utilized for the separation of a wide range of chiral compounds.
The choice of the mobile phase is critical for achieving optimal enantioseparation. In normal-phase HPLC, mixtures of alkanes (like n-hexane or n-heptane) and an alcohol (such as isopropanol (B130326) or ethanol) are commonly employed. Small amounts of additives, such as diethylamine (B46881) for basic analytes or trifluoroacetic acid for acidic analytes, can be added to the mobile phase to improve peak shape and resolution. Reversed-phase conditions, using mixtures of water, acetonitrile, or methanol (B129727) with appropriate buffers, can also be applied, particularly with immobilized polysaccharide CSPs. youtube.com
The synthesis of chiral 3-substituted indanones has been reported through methods like enantioselective reductive-Heck reactions. csfarmacie.cznih.gov The determination of the enantiomeric excess (ee) of the products from such reactions is a key step in evaluating the success of the asymmetric synthesis.
The following table provides illustrative examples of chiral HPLC conditions used for the separation of enantiomers of chiral compounds structurally related to indanone derivatives.
| Chiral Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| Chiral 3-Aryl-1-Indanones | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | UV | organic-chemistry.org |
| Chiral Dihydropyridine Derivatives | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | UV | |
| Chiral Imidazolines | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile/Methanol/40 mM NH₄OAc (pH 7.5) | UV (254 nm) | youtube.com |
| Chiral Flavanones | Chiralpak® AD | Supercritical Fluid Chromatography (SFC) with CO₂ and Methanol gradient | PDA |
The development of a specific chiral HPLC method for a novel chiral derivative of this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Once a suitable method is established, it can be used to determine the enantiomeric purity of synthesized compounds, which is a critical parameter for their potential application in fields where stereochemistry plays a vital role.
Theoretical and Computational Chemistry Studies of 4,7 Dihydroxy 2,3 Dihydro 1h Inden 1 One
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would predict bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for a Dihydroxyindenone Scaffold (DFT/B3LYP/6-31G(d,p))
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure characterizations. manchester.ac.uk
For this compound, ab initio calculations would offer a more rigorous description of electron correlation effects, which are crucial for accurately predicting energies and properties. While computationally more demanding than DFT, methods like MP2 are valuable for benchmarking the results from less expensive methods and for investigating systems where DFT might be less reliable. These calculations can yield precise ionization potentials, electron affinities, and other electronic properties that are critical for understanding the molecule's behavior in chemical reactions.
HOMO-LUMO Analysis and Prediction of Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comalrasheedcol.edu.iq A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the presence of electron-donating hydroxyl groups and an electron-withdrawing carbonyl group would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, while the LUMO would likely be centered on the carbonyl group and the fused ring system. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which provide quantitative measures of the molecule's reactivity. alrasheedcol.edu.iqresearchgate.net
Table 2: Illustrative Chemical Reactivity Descriptors for a Dihydroxyindenone (Calculated from HOMO/LUMO Energies)
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a molecule with flexible parts, like the hydroxyl groups in this compound, multiple conformers can exist due to rotation around single bonds.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, computational chemists can identify the lowest energy conformers (global minima) and the energy barriers between them (transition states). For the target molecule, the orientation of the hydroxyl groups and the possibility of intramolecular hydrogen bonding would be critical factors in determining the most stable conformations. Studies on similar bicyclic systems often reveal a delicate balance of forces that dictate the preferred geometry. nih.govrsc.org
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules.
Computational NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of a molecule with a high degree of accuracy. researchgate.netnih.govuni-bonn.de
For this compound, the calculated chemical shifts would be highly sensitive to the electronic environment of each nucleus. The aromatic protons and carbons would have distinct shifts influenced by the electron-donating and -withdrawing groups. The protons of the hydroxyl groups would exhibit chemical shifts that are dependent on their involvement in hydrogen bonding. By comparing the computed NMR spectra with experimental data, chemists can confirm the structure of the synthesized compound. tifrh.res.in
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Dihydroxyindenone Scaffold
Theoretical IR and UV-Vis Spectra
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. Density Functional Theory (DFT) is a primary method for calculating theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.
Theoretical Infrared (IR) Spectroscopy: The theoretical IR spectrum of this compound can be computed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). This calculation provides the vibrational frequencies and their corresponding intensities. Key vibrational modes for this molecule would include:
O-H Stretching: The two hydroxyl groups (-OH) would exhibit characteristic broad stretching vibrations, typically in the range of 3200-3600 cm⁻¹. The exact position would be influenced by intra- and intermolecular hydrogen bonding.
C=O Stretching: The carbonyl group (C=O) of the indenone core would show a strong absorption band, generally between 1680-1700 cm⁻¹, characteristic of a ketone conjugated with an aromatic ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro-indene ring would appear just below 3000 cm⁻¹.
C=C Stretching: The aromatic ring will have several C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretching and O-H Bending: These vibrations, associated with the hydroxyl groups, would be found in the fingerprint region (below 1400 cm⁻¹).
A comparison of calculated and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other computational approximations. rsc.org
Theoretical UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that constitute a UV-Vis spectrum. researchgate.net For this compound, the spectrum would be characterized by absorptions arising from π→π* and n→π* transitions. The presence of the aromatic ring, the carbonyl group, and the hydroxyl groups as auxochromes would lead to a complex spectrum. The key electronic transitions would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
| Spectroscopic Data Type | Predicted Vibrational/Transition Type | Typical Wavenumber/Wavelength Range | Computational Method |
| Theoretical IR | O-H Stretching | 3200-3600 cm⁻¹ | DFT (e.g., B3LYP/6-311G(d,p)) |
| Theoretical IR | C=O Stretching | 1680-1700 cm⁻¹ | DFT (e.g., B3LYP/6-311G(d,p)) |
| Theoretical IR | Aromatic C-H Stretching | >3000 cm⁻¹ | DFT (e.g., B3LYP/6-311G(d,p)) |
| Theoretical IR | Aliphatic C-H Stretching | <3000 cm⁻¹ | DFT (e.g., B3LYP/6-311G(d,p)) |
| Theoretical UV-Vis | π→π* and n→π* Transitions | 200-400 nm | TD-DFT |
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the potential reaction pathways involved in the synthesis or transformation of this compound.
The synthesis of 1-indanones often involves intramolecular cyclization reactions, such as the Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. nih.govbeilstein-journals.org Computational methods can be used to model this reaction for the specific case of this compound.
By mapping the potential energy surface of the reaction, chemists can identify the structures of the reactants, products, intermediates, and, most importantly, the transition states. Transition state theory allows for the calculation of the activation energy (energy barrier) for each step of the reaction. A lower energy barrier indicates a more favorable and faster reaction. For instance, the cyclization leading to the indanone core would proceed through a specific transition state, the geometry and energy of which can be precisely calculated. These calculations help in understanding the regioselectivity and stereoselectivity of the reaction and can guide the optimization of reaction conditions (e.g., choice of catalyst, temperature).
While transition state calculations provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that occur during a reaction. nih.gov
For this compound, MD simulations could be used to explore its stability and reactivity in different solvent environments. By simulating the molecule's trajectory, it is possible to observe the dynamic processes that might lead to a reaction, such as the approach of a reactant or the conformational changes required to reach a transition state. This can be particularly useful for complex reactions or for understanding how the solvent influences the reaction pathway. MD simulations can reveal multiple competing reaction pathways and their relative probabilities, which might not be apparent from static calculations alone. nih.gov
Molecular Modeling and Docking Studies for Molecular Recognition
The biological activity of a molecule like this compound is predicated on its ability to interact with specific biological targets, such as proteins or enzymes. Molecular modeling and docking are key in silico techniques to predict and analyze these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. f1000research.com For this compound, this would involve docking the molecule into the active site of a relevant biological target. The output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.
The analysis of these poses reveals the specific molecular forces that stabilize the ligand-target complex. These forces typically include:
Hydrogen Bonds: The two hydroxyl groups and the carbonyl oxygen of the indanone are potent hydrogen bond donors and acceptors, respectively, and would be expected to form key hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions: The aromatic ring and the aliphatic portion of the indanone core can engage in hydrophobic interactions with nonpolar residues of the target protein.
π-π Stacking: The benzene (B151609) ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Molecular dynamics simulations of the ligand-protein complex can further refine the docking results, providing a dynamic view of the binding stability and the persistence of these interactions over time. researchgate.net
| Interaction Type | Participating Groups on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Benzene ring, Dihydro-indene core | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
The insights gained from molecular docking and interaction simulations form the basis of structure-based drug design. By understanding how this compound binds to a target, medicinal chemists can rationally design new derivatives with improved properties.
For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand's binding site, a hydrophobic group could be added to the indanone scaffold to fill this pocket and increase binding affinity. Similarly, if a key hydrogen bond is observed, modifications can be made to strengthen this interaction. The 4,7-dihydroxy-1-indanone core can serve as a scaffold or pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for biological activity. New compounds can be designed by decorating this scaffold with different functional groups to optimize interactions with the target and improve pharmacokinetic properties. This iterative process of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery.
Molecular Mechanisms of Biological Interactions and Structure Activity Relationships of 4,7 Dihydroxy 2,3 Dihydro 1h Inden 1 One Analogs
Investigations into Enzyme Inhibition Mechanisms
The therapeutic potential of indanone analogs is largely defined by their ability to inhibit key enzymes. Mechanistic studies, including enzyme kinetics and computational modeling, have been crucial in elucidating how these molecules exert their effects.
While the broader indanone scaffold is explored for various targets, specific research has pointed toward its potential in oncology, particularly in modulating kinase pathways.
HER2 Interactions: The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in certain cancers. Novel hybrid molecules incorporating an indanone scaffold have been investigated as potential suppressors of HER2-positive cancer growth. Studies have shown that certain 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives exhibit enhanced cytotoxicity in HER2-positive (SKBR3) breast cancer cells researchgate.net. The mechanism may involve the induction of DNA damage, leading to cell death in HER2-driven cancers researchgate.netresearchgate.net. Further research into indanone-based thiazolyl hydrazone derivatives has also suggested a role in downregulating proliferative signaling pathways in cancer cells nih.gov.
PIM1 Kinase Interactions: The PIM-1 kinase, a serine/threonine kinase overexpressed in many tumors, is another important oncological target. While direct inhibition by 4,7-dihydroxy-2,3-dihydro-1H-inden-1-one itself is not extensively documented, structure-activity relationship (SAR) studies on other heterocyclic inhibitors provide a blueprint for how indanone analogs could be designed. Potent PIM-1 inhibitors often form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket researchgate.net. Molecular modeling guides the strategic placement of functional groups, such as a hydroxyl group on a benzene (B151609) ring, to establish this key interaction, leading to inhibitors with nanomolar potency researchgate.net. This principle can be applied to the design of novel indanone-based PIM-1 inhibitors.
In the context of neurodegenerative disorders like Alzheimer's disease, a multi-target approach is considered highly promising. Analogs of 2,3-dihydro-1H-inden-1-one have been specifically designed as dual inhibitors of both acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, and phosphodiesterase-4 (PDE4), an enzyme involved in neuroinflammation and memory processes researchgate.netresearchgate.net.
Researchers have synthesized catechol ether-based 2,3-dihydro-1H-inden-1-one derivatives aimed at this dual activity. One notable compound, bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, demonstrated effective and balanced inhibition of both enzymes researchgate.netresearchgate.net. This dual-action mechanism, targeting both cholinergic deficit and neuroinflammation, represents a significant strategy for developing treatments for complex neurodegenerative diseases researchgate.netnih.govmdpi.com.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 12C | Acetylcholinesterase (AChE) | 0.28 | researchgate.netresearchgate.net |
| Phosphodiesterase 4D (PDE4D) | 1.88 | researchgate.net | |
| Donepezil Analog | Acetylcholinesterase (AChE) | 0.0018 | researchgate.net |
This table presents inhibitory concentration (IC₅₀) values for representative indanone analogs against AChE and PDE4D.
Indanone derivatives have emerged as highly potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them attractive candidates for treating hyperpigmentation disorders nih.govresearchgate.net.
Inhibition Kinetics: Kinetic studies have revealed that indanone analogs can act as highly effective tyrosinase inhibitors. For example, (E)-benzylidene-1-indanone derivatives have been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase with IC₅₀ values in the nanomolar and low micromolar range, respectively nih.govresearchgate.net. One of the most potent compounds, an analog with a 2,4-dihydroxy group on the benzylidene ring (BID3), was found to be approximately 400 times more effective than the standard inhibitor, kojic acid nih.gov. Kinetic analysis demonstrated that this compound acts as a reversible, mixed-type inhibitor nih.govresearchgate.net. Similarly, novel 2,3-dihydro-1H-inden-1-one chalcone-like compounds have been identified as competitive inhibitors of tyrosinase nih.gov.
| Compound Class | Enzyme Activity | IC₅₀ Value | Inhibition Type | Reference |
| (E)-benzylidene-1-indanone (BID3) | Monophenolase | 0.034 µM | Mixed | nih.govresearchgate.net |
| Diphenolase | 1.39 µM | Mixed | nih.govresearchgate.net | |
| Indenone chalcone-like analog | Diphenolase | 8.2 µM | Competitive | nih.gov |
| Kojic Acid (Reference) | Diphenolase | 27.5 µM | Competitive | nih.gov |
This table summarizes the tyrosinase inhibitory activities and kinetics of selected indanone analogs.
Molecular Binding Modes: Molecular docking simulations have provided detailed insights into how these inhibitors interact with the tyrosinase active site. Studies on (E)-benzylidene-1-indanone derivatives suggest they can bind to both the catalytic and allosteric sites of the enzyme nih.govresearchgate.net. For human tyrosinase, docking investigations of 4-amido-2',4'-dihydroxyindanone analogs proposed a plausible interaction pattern where the inhibitor binds to the second coordination sphere of the enzyme's active site chemrxiv.orgnih.gov.
The therapeutic utility of the indanone scaffold extends to infectious diseases. Rational design of indanone analogs has produced compounds with selective inhibitory activity against methionine aminopeptidase (MetAP) researchgate.net. MetAP is a crucial enzyme for post-translational protein modification in various organisms. Notably, Methionine aminopeptidase 1 from Leishmania donovani (LdMetAP1) has been identified as a novel and viable target for antileishmanial drugs. The development of indanone-based inhibitors selective for this parasitic enzyme represents a promising strategy for creating new treatments for leishmaniasis researchgate.net.
Molecular Interactions with Protein Targets
The efficacy of enzyme inhibition is fundamentally governed by the precise molecular interactions between the inhibitor and the protein's binding pocket. The analysis of these interactions, particularly hydrogen bonding, is critical for understanding structure-activity relationships and for the rational design of more potent and selective analogs.
Hydrogen bonds are primary drivers of the affinity and specificity of indanone analogs for their enzyme targets.
Tyrosinase: In silico studies of (E)-benzylidene-1-indanone derivatives docked into the mushroom tyrosinase active site revealed the formation of specific hydrogen bonds that stabilize the enzyme-inhibitor complex. Key interactions were identified with residues such as ASN260 and MET280 nih.gov. For analogs designed to inhibit human tyrosinase, docking studies predicted a crucial hydrogen bonding interaction with the amino acid residue Glu203, which appears to be significant for the binding mode within the active site chemrxiv.orgnih.gov.
Acetylcholinesterase (AChE): Molecular modeling of indanone derivatives designed as AChE inhibitors indicates that they bind within the enzyme's active site in a manner analogous to the approved drug donepezil, which itself has an indanone core nih.govresearchgate.net. These interactions often involve a dual binding mode, where the inhibitor simultaneously engages with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a hallmark of highly effective AChE inhibitors nih.gov.
PIM1 Kinase: For kinase inhibitors, forming hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain is a well-established strategy for achieving high potency. The design of novel inhibitors, including those based on an indanone scaffold, would target the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups in this hinge region to effectively block the ATP-binding site researchgate.net.
Characterization of Pi-Stacking and Hydrophobic Interactions
The molecular architecture of this compound, featuring a fused ring system that combines an aromatic benzene ring with a cyclopentanone (B42830) moiety, provides a structural basis for significant non-covalent interactions with biological targets. These interactions, primarily π-stacking and hydrophobic contacts, are crucial for the orientation and stabilization of the ligand within the binding pocket of a protein or enzyme.
Pi-stacking (or π-π stacking) interactions are attractive, non-covalent forces that occur between aromatic rings. In the context of the indenone scaffold, the electron-rich aromatic ring can interact with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and histidine (His) within a target protein. The nature and strength of these interactions are highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov Studies on analogous aromatic systems have shown that the presence of electron-donating groups (EDGs), like the hydroxyl (-OH) groups on the indenone ring, can influence the electronic structure of the π-system and modulate these interactions. nih.gov Conversely, the introduction of electron-withdrawing groups (EWGs) can also alter stacking geometries and strengths. nih.gov The geometry of these interactions can vary, including face-to-face or edge-to-face (T-shaped) arrangements, both of which contribute to the binding affinity of the compound. nih.govresearcher.life
Hydrophobic interactions are a major driving force for ligand-protein binding in aqueous environments. The nonpolar regions of the this compound molecule, particularly the carbon framework of the fused rings, are driven to associate with hydrophobic pockets in a target protein to minimize their disruptive contact with water molecules. mdpi.comnih.gov The strength of these interactions is related to the molecule's surface area and its lipophilicity (log P). nih.gov Computational studies on various inhibitor classes have identified key hydrophobic residues within ATP binding pockets (e.g., Isoleucine, Valine, Leucine) that form strong interactions with ligands, underscoring the importance of this binding component. mdpi.com The substitution pattern on the indenone scaffold can significantly alter its hydrophobicity; for instance, adding methyl groups can increase hydrophobicity, potentially strengthening these interactions and altering bioavailability and efficacy. nih.gov
Conformational Dynamics of Compound-Target Complexes
The interaction between a ligand like this compound and its biological target is not a static event but a dynamic process. Conformational dynamics—the study of the movements and structural fluctuations of molecules over time—is essential for a complete understanding of binding mechanisms, affinity, and the induction of biological responses. Upon binding, both the ligand and the protein can undergo conformational changes, a concept known as "induced fit."
For the indenone scaffold, key conformational features include the puckering of the five-membered dihydroindenone ring and the rotation of the hydroxyl groups. These motions allow the molecule to adapt its shape to best fit the contours of the binding site. The study of these dynamics often employs sophisticated computational techniques, such as molecular dynamics (MD) simulations. mdpi.com MD simulations can model the behavior of the compound-target complex over time, revealing stable binding modes, transient interactions, and the role of water molecules in mediating the binding. mdpi.com
Another critical aspect of molecular activity is conformational isomerism, where different spatial arrangements of the same molecule arise from rotation around single bonds. For analogs of this compound, substituents on the scaffold can create a more complex conformational landscape. The energetic favorability of different conformers can influence which shape is predominantly recognized by the target protein, thereby affecting biological activity. nih.gov While specific MD or NMR spectroscopy studies on this compound complexes are not widely reported, insights from related heterocyclic systems demonstrate that understanding these dynamic behaviors is crucial for elucidating the precise mechanism of action. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies focus on systematically modifying the core scaffold to identify key structural features responsible for potency, selectivity, and efficacy.
Influence of Hydroxylation Patterns and Substituent Effects on Molecular Activity
The number, position, and nature of substituents on the indenone core profoundly impact its interaction with biological targets. Hydroxylation patterns are particularly significant, as seen in analogous flavonoid structures where they influence properties like antioxidant activity and solubility. mdpi.comnih.gov
Hydroxylation Patterns: The two hydroxyl groups in this compound are critical for its activity, likely participating in hydrogen bonding with target residues. Altering this pattern—for example, by changing the position of the hydroxyl groups or increasing their number—can dramatically affect binding affinity. Studies on flavanones have shown that specific hydroxylation patterns markedly enhance bioactivity; for instance, eriodictyol (3′,4′-OH on the B-ring) exhibits significantly higher antioxidant capacity than naringenin (4′-OH on the B-ring), demonstrating the critical role of the substitution pattern. nih.gov
Substituent Effects: Beyond hydroxylation, the introduction of other functional groups can modulate activity through electronic and steric effects. These groups are often categorized as electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃), or electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro (-NO₂). nih.gov SAR studies on various inhibitors have shown that these substitutions can fine-tune a compound's properties:
Electronic Effects: EDGs and EWGs alter the electron distribution in the aromatic ring, which can affect π-stacking interactions and hydrogen bond acidity. nih.govnih.gov
Steric Effects: The size and shape of a substituent can dictate how well the molecule fits into a binding pocket.
The following table summarizes findings from SAR studies on related heterocyclic compounds, illustrating the impact of various substitutions.
| Compound Series | Core Scaffold | Substitution Change | Observed Effect on Activity | Reference |
| PAK4 Inhibitors | Imidazo[4,5-b]pyridine | Swapping EWG (Iodine to Chlorine) | Increased IC₅₀ (Lower Potency) | nih.gov |
| PAK4 Inhibitors | Imidazo[4,5-b]pyridine | Swapping EWG (Iodine) for EDG (Methyl) | Loss of Activity (>30,000 nM) | nih.gov |
| Dihydro-1H-indene Derivatives | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | Trimethoxy to Dimethoxy | ~7-fold decrease in antiproliferative activity | nih.gov |
| Dihydro-1H-indene Derivatives | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | Trimethoxy to 4-hydroxy-3-methoxyphenyl | ~15-fold decrease in antiproliferative activity | nih.gov |
These examples highlight that even subtle changes to the substitution pattern can lead to significant shifts in biological potency, underscoring the importance of systematic SAR exploration. nih.govnih.gov
Stereochemical Aspects of Molecular Activity (if chiral derivatives)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. While this compound itself is achiral, derivatives with substituents at the C2 or C3 positions of the five-membered ring can contain one or more chiral centers. Chiral molecules can exist as enantiomers—non-superimposable mirror images that often have profoundly different biological effects. nih.gov
Biological systems, such as enzymes and receptors, are themselves chiral and can therefore distinguish between the enantiomers of a chiral drug. nih.gov This often results in one enantiomer (the eutomer) having significantly higher desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov
For example, in the case of the β1-selective adrenergic receptor blocker nebivolol, which contains chiral centers, the dextro-isomer exhibits over a thousand times greater β-adrenoceptor blocking activity than the levo-isomer. nih.gov Similarly, studies on the agonist fenoterol have shown that its different stereoisomers determine its preference for coupling to different G proteins in cardiomyocytes. science.gov
Therefore, if chiral derivatives of this compound were to be synthesized, it would be essential to separate and evaluate the individual enantiomers. The development of stereoselective syntheses or chiral separation techniques would be crucial to identify the most active and safe stereoisomer for further development. nih.gov The absolute configuration of a chiral molecule can be determined using techniques like Vibrational Circular Dichroism (VCD) spectroscopy combined with computational methods. researchgate.net
Rational Design of Derivatives for Enhanced Molecular Target Specificity and Potency
Rational drug design utilizes the structural information of a biological target and its ligands to create more potent and selective compounds. This approach moves beyond traditional trial-and-error methods by systematically modifying a lead compound, such as this compound, based on a mechanistic understanding of its interactions.
Two primary strategies in rational design are:
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR), SBDD allows for the design of ligands that fit precisely into the binding site. nih.gov Computational tools like molecular docking can be used to predict the binding pose and affinity of designed analogs, guiding synthetic efforts. researchgate.net For example, researchers have used SBDD to design highly potent inhibitors by targeting specific hydrophobic pockets within an enzyme's active site, thereby improving both potency and selectivity. nih.govnih.gov
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD relies on the knowledge of other molecules that bind to it. A key LBDD method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. These models can then predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize. mdpi.com
A typical rational design cycle involves designing new derivatives, synthesizing them, evaluating their biological activity, and then using these results to refine the design for the next iteration. nih.gov This iterative process, which combines computational chemistry, organic synthesis, and biological testing, has been successfully applied to develop novel dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors for anticancer applications. nih.gov
Cellular and Biochemical Pathway Modulation (Excluding Clinical Human Trials)
Analogs based on the 1-indanone (B140024) scaffold have demonstrated a broad range of biological activities in preclinical studies, suggesting their ability to modulate various cellular and biochemical pathways. beilstein-journals.org These activities include anticancer, anti-inflammatory, and antiviral effects, often stemming from the interaction of these compounds with specific molecular targets within cells. beilstein-journals.org
In the context of cancer, for example, rationally designed dihydro-1H-indene derivatives have been shown to act as potent tubulin polymerization inhibitors. nih.gov By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, a process essential for cell division. This disruption leads to several downstream cellular consequences:
Cell Cycle Arrest: The cells are unable to form a proper mitotic spindle, causing them to arrest in the G2/M phase of the cell cycle. nih.gov
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. nih.gov
Anti-angiogenic Effects: These compounds have also been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. nih.gov
Furthermore, small molecules can influence complex intracellular signaling cascades. For instance, the lipid peroxidation product 4-hydroxynonenal (4-HNE) is known to modulate multiple pathways critical to inflammation and cell growth, including the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor (Nrf2) pathways. nih.gov It can directly interact with and activate receptors like the epidermal growth factor receptor (EGFR), triggering a downstream phosphorylation cascade involving proteins like Shc and MAP kinase, ultimately leading to growth inhibition. nih.gov Given the chemical features of indenone derivatives, it is plausible that they could similarly modulate such key signaling networks, contributing to their observed biological effects.
Effects on Signal Transduction Cascades (e.g., MAPK pathway)
Currently, there is a lack of specific studies investigating the impact of this compound or its analogs on key signal transduction cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. While other, structurally distinct flavonoid and xanthone compounds have been shown to modulate MAPK signaling, dedicated research is required to determine if this compound possesses similar capabilities. Future studies would need to assess its ability to influence the phosphorylation status of key proteins within this cascade, such as ERK, JNK, and p38, to understand its potential role in cellular signaling.
Modulation of Protein Aggregation Mechanisms (e.g., tau amyloid fibers)
The aggregation of proteins like tau into amyloid fibers is a hallmark of several neurodegenerative diseases. While various classes of compounds are being investigated for their ability to inhibit or disrupt these aggregates, there is no specific research available that details the effects of this compound or its analogs on tau protein aggregation. Investigating this potential activity would be a critical step in evaluating its neuroprotective potential. Such research would involve in vitro aggregation assays with recombinant tau protein and cellular models of tauopathy to determine if the compound can interfere with fibril formation or promote the disassembly of existing aggregates.
Mechanistic Studies of Cellular Growth Control and Replication Processes (e.g., antiproliferation at a cellular/biochemical level)
The potential antiproliferative effects of this compound remain to be elucidated. While a broad range of 1-indanone derivatives have been synthesized and evaluated for anticancer activity, the specific contribution of the 4,7-dihydroxy substitution pattern is unknown. Mechanistic studies would be necessary to determine if this compound can inhibit the proliferation of cancer cell lines and, if so, to identify the underlying biochemical pathways. This would involve cell viability assays, cell cycle analysis, and investigation into its effects on key proteins involved in cell division and apoptosis. The structure-activity relationship of analogs would also need to be explored to optimize any potential antiproliferative activity.
Emerging Research Areas and Future Directions for 4,7 Dihydroxy 2,3 Dihydro 1h Inden 1 One Chemistry
The scaffold of 4,7-dihydroxy-2,3-dihydro-1H-inden-1-one, a dihydroxy derivative of 1-indanone (B140024), is a cornerstone for burgeoning research endeavors, particularly in medicinal chemistry and material science. Its structural features, including a reactive ketone, a benzene (B151609) ring activated by two hydroxyl groups, and a cyclopentanone (B42830) moiety, offer a versatile platform for chemical modification and application. The future of research concerning this compound is poised to expand into several key areas, aiming for more efficient synthesis, novel applications, and a deeper understanding of its chemical and biological behavior.
Q & A
Q. What synthetic strategies are recommended for 4,7-Dihydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis may involve hydroxylation of a precursor such as 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one, followed by demethylation. For example, methoxy derivatives (e.g., 4,6-dimethoxy analogs) are synthesized via reductions using NaBH₄ or LiAlH₄ under controlled conditions . For dihydroxy derivatives, acidic hydrolysis (e.g., HBr/AcOH) or enzymatic deprotection could be explored. Optimization parameters include temperature (60–100°C), solvent polarity (e.g., ethanol vs. THF), and catalyst selection (e.g., Lewis acids). Yield improvements may require iterative adjustment of stoichiometry and reaction time.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the presence of hydroxyl protons (δ 5–6 ppm) and dihydroindene backbone (δ 2.5–3.5 ppm for CH₂ groups). Compare with spectral data from structurally similar compounds (e.g., 4,6-dimethoxy derivatives ). Mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated [M+H]⁺ for C₉H₈O₃: 164.0473). HPLC-PDA (≥95% purity) with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) can assess purity.
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Cross-reference with fluorinated analogs (e.g., 5,7-difluoro derivatives ) to assess substituent effects. Perform dose-response curves and statistical analysis (e.g., ANOVA) to confirm significance. Structural analogs from medicinal chemistry studies (e.g., methoxy-indenones ) may provide mechanistic insights.
Q. What experimental and computational approaches are suitable for studying keto-enol tautomerism in this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- UV-Vis : Monitor absorbance shifts (e.g., λmax ~250–300 nm for enol vs. keto forms).
- Variable-temperature NMR : Detect proton exchange broadening in hydroxyl signals.
- Computational Modeling :
Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to calculate tautomer stability and transition states. Compare with experimental data from benzaldehyde derivatives (e.g., 4-(1,3-dioxo-indenyl)benzaldehyde ). - pH-Dependent Studies :
Titrate the compound in D₂O/CD₃OD mixtures and track tautomer ratios via integrated NMR peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
